molecular formula C13H17ClFNO B1446114 6-Fluorospiro[chroman-2,4'-piperidine]-HCl CAS No. 936648-52-1

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

Cat. No.: B1446114
CAS No.: 936648-52-1
M. Wt: 257.73 g/mol
InChI Key: LVIYPEDTJUXAOW-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-2,4’-piperidine]-HCl is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of fluorine in the molecule enhances its metabolic stability and bioavailability, making it a valuable scaffold for drug development .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl typically involves a multi-step process One common method starts with the preparation of the chromanone intermediate, which is then subjected to a spirocyclization reaction with a piperidine derivativeThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products:

Scientific Research Applications

6-Fluorospiro[chroman-2,4’-piperidine]-HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 6-Fluorospiro[chroman-2,4’-piperidine]-HCl distinguishes it from its analogs, providing enhanced metabolic stability, bioavailability, and potentially improved therapeutic efficacy .

Biological Activity

6-Fluorospiro[chroman-2,4'-piperidine]-HCl is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique spirocyclic structure that may confer specific pharmacological properties, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is C13H14ClFN2O, with a molecular weight of approximately 252.71 g/mol. The compound's structure includes a chroman moiety fused with a piperidine ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a selective agonist at the 5-HT2C receptor, which is implicated in several physiological processes, including mood regulation and appetite control.

Key Mechanisms:

  • Receptor Modulation : The compound exhibits selective binding to the 5-HT2C receptor, which may lead to downstream effects on G-protein signaling pathways.
  • Enzyme Inhibition : There are indications that this compound may inhibit certain kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.

Biological Activity Studies

Recent research has focused on the structure-activity relationship (SAR) of spiro[chromane-2,4'-piperidine] derivatives, including this compound. These studies have highlighted its potential as an effective pharmacological agent.

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityEC50 (nM)Emax (%)Notes
5-HT2C Agonist121.571.09Selective for 5-HT2C over other serotonin receptors
GPR119 Agonist54181Demonstrated efficacy in glucose tolerance tests in vivo

Case Studies

  • Study on GPR119 Agonism : A series of spiro[chromane-2,4'-piperidine] derivatives were evaluated for their ability to activate GPR119 receptors. The lead compound demonstrated significant agonistic activity with an EC50 value of 54 nM and an Emax of 181%, indicating strong potential for managing metabolic disorders such as type 2 diabetes .
  • Selectivity Profile : In comparative studies, this compound showed no activity towards the 5-HT2A or 5-HT2B receptors while maintaining potent agonistic effects at the 5-HT2C receptor. This selectivity is crucial for minimizing side effects associated with non-selective serotonin receptor modulation .

Properties

IUPAC Name

6-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYPEDTJUXAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorospiro[chroman-2,4'-piperidine]-HCl
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Reactant of Route 6
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